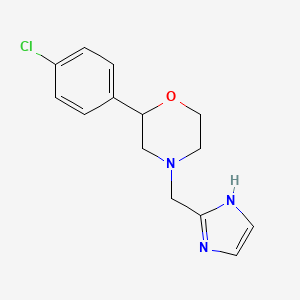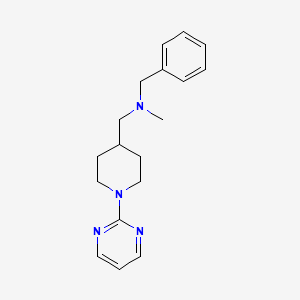
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves its ability to inhibit various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription, leading to cell death in cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and inflammatory cytokines, leading to reduced oxidative stress and inflammation. It has also been shown to increase the levels of antioxidants such as glutathione, leading to improved cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various disease models. However, its bioavailability and toxicity need to be further studied to determine its suitability for clinical use.
Zukünftige Richtungen
There are several future directions for research on 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide. One direction is to study its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine its mechanism of action and identify potential drug targets.
Synthesemethoden
The synthesis of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves the reaction of 2-aminobenzophenone with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-14(17)11-8-10-4-1-2-5-12(10)16(9-11)21(18,19)13-6-3-7-20-13/h1-7,11H,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVCUQTFBMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)
![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)